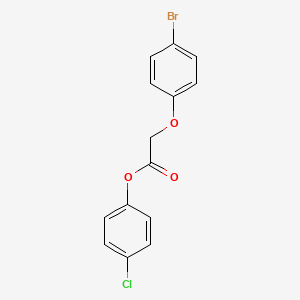

4-chlorophenyl (4-bromophenoxy)acetate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCCGAMJGYZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyacetates

4-Chlorophenyl (4-Nitrophenoxy)acetate

- Key Difference: Nitro group (NO₂) replaces bromine.

- Impact : The electron-withdrawing nitro group increases chemical reactivity (e.g., electrophilic substitution) but reduces bioavailability due to higher polarity compared to bromine .

- Biological Activity : Nitro-substituted analogs often exhibit stronger antimicrobial activity but lower metabolic stability.

Ethyl 2-(4-Fluoro-2-methyl-phenoxy)acetate

- Key Difference : Fluorine (F) and methyl (CH₃) substituents.

- Impact : Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity. Methyl groups increase steric hindrance, altering binding affinity to biological targets .

- Applications : Primarily used in agrochemicals due to moderate toxicity.

Sodium 2,2-Difluoro-2-(4-bromophenoxy)acetate

- Key Difference : Sodium salt form with difluoro substitution.

- Impact : Enhanced water solubility but reduced bioavailability compared to ester forms. Difluoro substitution increases chemical inertness .

Positional Isomers and Halogen Variants

Methyl 2-(4-Bromo-3-methylphenyl)acetate

- Key Difference : Bromine at 4-position and methyl at 3-position.

- Impact : Methyl groups improve steric stability but reduce halogen-dependent reactivity. Lower antimicrobial activity compared to dual-halogenated compounds .

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

- Key Difference : Chlorine at 2-position instead of 4-position.

- Impact : Altered electronic effects and steric interactions reduce binding to enzymes like cytochrome P450, lowering metabolic degradation rates .

Ethyl 2-(4-Chlorophenyl)acetate

Structural and Functional Insights

- Lipophilicity : Bromine’s large atomic radius increases LogP (4.7) compared to chloro (3.2) or fluoro (2.8) analogs, enhancing membrane permeability but slowing hepatic clearance .

- Metabolic Stability : Dual halogenation (Cl and Br) reduces susceptibility to oxidative metabolism, extending half-life in biological systems .

- Reactivity : Bromine’s polarizability makes the compound more reactive in nucleophilic substitutions compared to fluorine or methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenyl (4-bromophenoxy)acetate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves esterification between 4-chlorophenol and a brominated acetic acid derivative. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC/DMAP) to form an acyl chloride intermediate.

- Step 2 : Reaction with 4-bromophenol under reflux in anhydrous dichloromethane or THF, catalyzed by triethylamine.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Optimization : Monitor reaction progress using TLC and adjust molar ratios (1:1.2 for phenol:acyl chloride) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing 4-chlorophenyl (4-bromophenoxy)acetate?

- Methodology :

- 1H/13C NMR : Confirm ester linkage and aromatic substitution patterns. For example, the acetate methyl group appears at ~2.1 ppm (singlet), while aromatic protons show splitting consistent with para-substitution .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹ and aryl-halogen bonds (C-Br at ~600 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 340 (M⁺) and fragments at m/z 155 (4-bromophenoxy) and m/z 185 (4-chlorophenyl acetate) .

Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?

- Key Properties :

- LogP (Lipophilicity) : Estimated at ~4.7 via reverse-phase HPLC (C18 column, methanol/water mobile phase) .

- Melting Point : Determined using differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy at λmax ≈ 260 nm .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing effect of Cl and Br enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols).

- Example : Reaction with piperidine in DMF at 60°C yields an amide derivative; monitor via 19F NMR if fluorine tags are introduced .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with varying nucleophiles (e.g., comparing primary vs. secondary amines) .

Q. What computational approaches can model the compound’s interactions with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with protein structures (e.g., esterases or cytochrome P450) from the PDB. Input the compound’s 3D structure (generated from SMILES: CC(=O)OC1=CC=C(C=C1Br)OC(=O)C2=CC=C(Cl)C=C2) .

- MD Simulations : Assess binding stability in GROMACS with CHARMM force fields, focusing on halogen-bonding interactions with active-site residues .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

- Troubleshooting Framework :

- Purity Verification : Re-test the compound via HPLC-MS to rule out degradation products.

- Assay Conditions : Compare MIC values under varying pH, temperature, and nutrient availability (e.g., Mueller-Hinton vs. LB media).

- Structural Analogues : Synthesize and test derivatives (e.g., replacing Br with I) to isolate structure-activity relationships .

Q. What are the environmental degradation pathways of this compound, and how are they studied?

- Methodology :

- Biodegradation : Incubate with soil microcosms (ISO 11266 protocol) and analyze metabolites via LC-MS/MS. Key steps include ester hydrolysis to 4-chlorophenol and 4-bromophenoxyacetic acid .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify degradation products (e.g., halide ions via ion chromatography) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.